![molecular formula C18H17N7O2S2 B2891229 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 852437-00-4](/img/structure/B2891229.png)

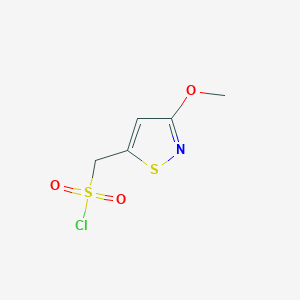

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are often used in medicinal chemistry due to their wide range of biological activities . They can act as inhibitors of various enzymes and have potential applications in the treatment of diseases such as tuberculosis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is functional group tolerant and provides a facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of these compounds can vary depending on the substituents at different positions. For example, the presence of a para-halogen phenyl at the 3 position has been found in some advanced lead compounds .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions to yield a homoleptic framework containing Eu II centers .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their structure. For example, some compounds exhibit superior thermostability .Wissenschaftliche Forschungsanwendungen

Insecticidal Potential

- Synthesis and Insecticidal Assessment : This compound has been used as a precursor in synthesizing various heterocycles. These heterocycles have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activity

- Synthesis and Biological Evaluation : The compound has been part of the synthesis of various heterocycles, like quinolines and triazolo[3,4-b][1,3,4]thiadiazepines, showing in vitro antibacterial and antifungal activities against several strains including A. niger and E. coli (Sahi & Paul, 2016).

- Synthesis, Antibacterial, and Antioxidant Evaluation : Compounds with thiadiazole and triazole fragments, including this molecule, have been synthesized and analyzed for antibacterial activities against organisms like Rhizobium radiobacter and Escherichia coli (Anusevičius et al., 2015).

- Novel Antimicrobial Compounds Synthesis : The compound has been involved in the synthesis of novel selenolo[2,3-c]pyrazole compounds, demonstrating significant antibacterial activity against gram-positive and gram-negative bacteria, and remarkable antifungal activity (Zaki et al., 2016).

Anticancer and Antioxidant Properties

- Antioxidant and Anticancer Agent : The related compound, 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole, has been studied for its in vitro antioxidant properties and its anticancer activity in HepG2 cells (Sunil et al., 2010).

Synthesis and Characterization

- Synthesis and Structural Analysis : There has been research on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of related triazolo[4,3-b]pyridazine compounds (Sallam et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cancer cell growth and survival .

Result of Action

The result of the compound’s action is a significant reduction in tumor cell growth and survival . The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values in the nanomolar to micromolar range .

Zukünftige Richtungen

The future research directions in this field could involve the design and development of more selective and potent molecules based on the [1,2,4]triazolo[4,3-b]pyridazine core . Additionally, further studies could focus on understanding the mechanism of action of these compounds and optimizing their properties for specific applications .

Eigenschaften

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)17-22-21-14-8-9-16(24-25(14)17)28-10-15(26)19-18-23-20-11(2)29-18/h4-9H,3,10H2,1-2H3,(H,19,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETONOOZDWIVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)

![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)